- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)
94838-58-1 structure
Product Name:tert-Butyl 4-nitrobenzylcarbamate
N.o CAS:94838-58-1
MF:C12H16N2O4
MW:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
Update Time:2024-10-25
tert-Butyl 4-nitrobenzylcarbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-Butyl 4-nitrobenzylcarbamate
- TERT-BUTYL (4-NITROBENZYL)CARBAMATE
- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(4-nitrophenyl)methyl]carbamate
- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- (4-Nitrobenzyl)carbamic acid tert-butyl ester
- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
- tert-Butyl N-(4-nitrobenzyl)carbamate
- tert-butyl 4-nitrobenylcarbamate
- DB-266774
- F31260
- NXHDMOGWVRMCTL-UHFFFAOYSA-N
- AC-29657
- SY032055
- N-Boc-4-nitrobenzylamine
- EN300-141790
- TERT-BUTYL(4-NITROBENZYL)CARBAMATE
- DS-5967
- AB49516
- 4(t-butyloxycarbonylaminomethyl)nitrobenzene
- 94838-58-1
- tert-Butyl4-nitrobenzylcarbamate
- (4-nitrobenzyl)carbamic acid t-butyl ester
- MFCD09038178
- (4-Nitro-benzyl)-carbamic acid tert-butyl ester
- CS-0154393
- (4-Nitrobenzyl)carbamic acid-tert-butyl ester
- p-BocNHCH2C6H4NO2
- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
- DTXSID20442509
- SCHEMBL372131
- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
- AKOS013101184
- t-Butyl 4-nitrobenzylcarbamate
-
- MDL: MFCD09038178
- Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
- Chave InChI: NXHDMOGWVRMCTL-UHFFFAOYSA-N
- SMILES: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 252.11100
- Massa monoisotópica: 252.11100700g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 6
- Complexidade: 298
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.3
- Superfície polar topológica: 84.2Ų
Propriedades Experimentais
- Ponto de ebulição: 408.8°C at 760 mmHg
- PSA: 84.15000
- LogP: 3.53360
tert-Butyl 4-nitrobenzylcarbamate Informações de segurança
- Declaração de perigo: H302-H315-H319-H335
tert-Butyl 4-nitrobenzylcarbamate Dados aduaneiros
- CÓDIGO SH:2924299090
- Dados aduaneiros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-Butyl 4-nitrobenzylcarbamate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064184-5g |
tert-Butyl (4-nitrobenzyl)carbamate |
94838-58-1 | 95% | 5g |
$306.17 | 2023-08-31 | |
| Alichem | A019064184-10g |
tert-Butyl (4-nitrobenzyl)carbamate |
94838-58-1 | 95% | 10g |
$510.34 | 2023-08-31 | |
| Alichem | A019064184-25g |
tert-Butyl (4-nitrobenzyl)carbamate |
94838-58-1 | 95% | 25g |
$1000.11 | 2023-08-31 | |
| TRC | B815933-25mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815933-50mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B815933-250mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 250mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38460-5g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95% | 5g |
¥521.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38460-10g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95% | 10g |
¥988.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38460-1g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95% | 1g |
¥150.0 | 2023-09-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0658-25g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95% | 25g |
$650 | 2023-09-07 |
tert-Butyl 4-nitrobenzylcarbamate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt
1.2 3 h, rt
1.2 3 h, rt
Referência
- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt
Referência
- Chemoselective conversion of azides to t-butyl carbamates and amines, Tetrahedron Letters, 2002, 43(48), 8735-8739
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt
Referência
- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referência
- Novel lipoic acid analogues that inhibit nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442
Método de produção 6
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt
Referência
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux
Referência
- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt
Referência
- A facile synthesis of primary and secondary amines, Polish Journal of Chemistry, 2004, 78(8), 1067-1072
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referência
- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt
Referência
- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304
Método de produção 11
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C
Referência
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111
Método de produção 12
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C
Referência
- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206
Método de produção 13
Condições de reacção
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water
Referência
- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C
Referência
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides, Organic Letters, 2011, 13(15), 3956-3959
Método de produção 15
Condições de reacção
1.1 Solvents: Ethyl acetate ; 1 h, rt
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
Referência
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701
Método de produção 16
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt
Referência
- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308
Método de produção 17
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt
Referência
- Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids, Macromolecules (Washington, 2014, 47(21), 7272-7283
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt
Referência
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
Método de produção 20
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referência
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates, Organic Letters, 2013, 15(10), 2534-2537
tert-Butyl 4-nitrobenzylcarbamate Raw materials
- Di-tert-butyl dicarbonate
- 4-Nitrobenzylamine hydrochloride
- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione
- s-Boc-2-mercapto-4,6-dimethylpyrimidine
- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester
- 1-(azidomethyl)-4-nitrobenzene
- 1-((4-Nitrophenyl))methanamine
- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
tert-Butyl 4-nitrobenzylcarbamate Preparation Products
tert-Butyl 4-nitrobenzylcarbamate Literatura Relacionada
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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